3-(1-(2-(4-(Trifluoromethyl)phenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
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Overview
Description
Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its molecular structure and the conditions under which it is reacted. The trifluoromethyl group could undergo reactions such as nucleophilic substitution, while the acetyl group could undergo reactions such as hydrolysis .Scientific Research Applications
Antinociceptive and Psychopharmacological Properties
- A study on hydantoins, specifically the compound 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3), synthesized from glycine, revealed its potential in psychopharmacology. This study focused on the antinociceptive effects in mice, suggesting potential applications in pain management (Queiroz et al., 2015).
Structural and Spectral Analysis
- Research on imidazolidine derivatives has included structural exploration and spectral analysis. For instance, the study of racemic-3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involved X-ray diffraction and DFT calculations to understand its structure and properties (Prasad et al., 2018).
Anticancer Properties
- Novel spirohydantoin compounds have been investigated for their anticancer properties, particularly in leukemia cells. This research highlights the potential of hydantoin derivatives in cancer therapy (Kavitha et al., 2009).
Antimicrobial and Antioxidant Activities
- Studies on azetidinone and thiazolidinone moieties linked to the indole nucleus have shown promising antimicrobial, antimycobacterial, and antioxidant activities, indicating potential applications in infectious diseases and oxidative stress management (Saundane & Walmik, 2013).
Reaction Mechanisms and Synthesis
- Research into the reaction mechanisms of imidazolidine derivatives has provided insights into their chemical properties and facilitated the development of novel synthesis methods. This is crucial for creating new compounds with potential therapeutic applications (Shimizu et al., 1986).
Hypoglycemic Activity
- Some imidazolidine-2,4-dione derivatives have been synthesized and evaluated for their hypoglycemic activity, suggesting potential applications in diabetes management (Hussain et al., 2015).
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is known to be a core structure in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific target of this compound would depend on the exact configuration and substitution pattern of the molecule.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets an enzyme, it could act as an inhibitor, activator, or allosteric modulator. The trifluoromethyl group is often used in medicinal chemistry to enhance biological activity and increase chemical or metabolic stability .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of activities associated with imidazole derivatives, it could potentially impact a variety of pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. The trifluoromethyl group can enhance the metabolic stability of a compound , potentially improving its pharmacokinetic profile.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties , which could influence its behavior in different physiological environments.
Safety and Hazards
Properties
IUPAC Name |
3-[1-[2-[4-(trifluoromethyl)phenyl]acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)10-3-1-9(2-4-10)5-12(22)20-7-11(8-20)21-13(23)6-19-14(21)24/h1-4,11H,5-8H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOIJMCTIIHODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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